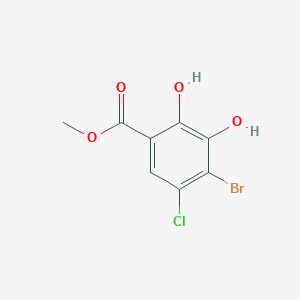
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate is an organic compound with the molecular formula C8H6BrClO4 It is a derivative of benzoic acid and features both bromine and chlorine substituents, making it a halogenated aromatic ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate typically involves the esterification of 4-bromo-5-chloro-2,3-dihydroxybenzoic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It can be used to study the effects of halogenated compounds on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The halogen substituents can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-bromo-3-hydroxybenzoate
- Methyl 5-bromo-4-chloro-2-methoxybenzoate
- Methyl 3,5-dibromo-4-hydroxybenzoate
Uniqueness
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the dihydroxybenzoate structure provides distinct chemical properties that can be leveraged in various applications.
Propiedades
Número CAS |
819800-64-1 |
|---|---|
Fórmula molecular |
C8H6BrClO4 |
Peso molecular |
281.49 g/mol |
Nombre IUPAC |
methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate |
InChI |
InChI=1S/C8H6BrClO4/c1-14-8(13)3-2-4(10)5(9)7(12)6(3)11/h2,11-12H,1H3 |
Clave InChI |
VEDBVQXMWUUNEP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1O)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


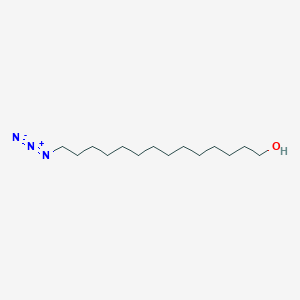

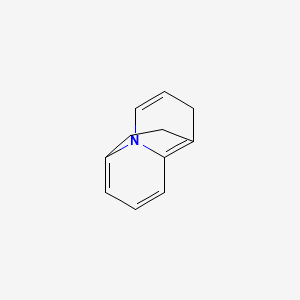
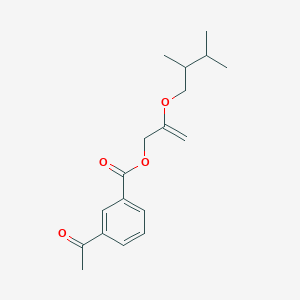
![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)

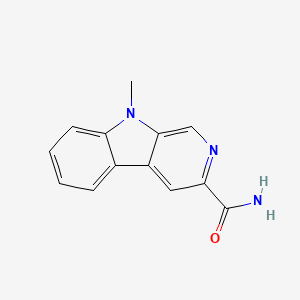
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
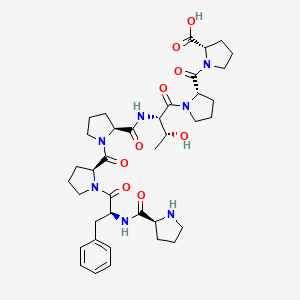
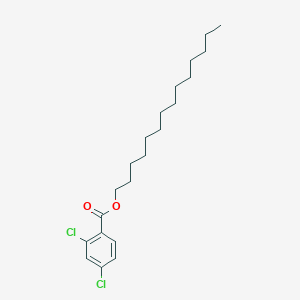
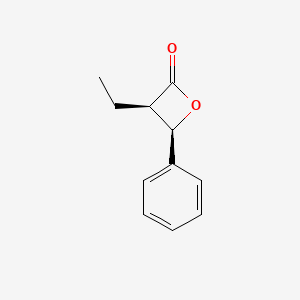
acetamido}hexanoic acid](/img/structure/B12520889.png)
![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)
